2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxy-substituted aniline ring, a methylsulfonyl group, and a 4-methylphenylmethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Aniline Derivative: Starting with 2,5-dimethoxyaniline, the compound is reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to form 2,5-dimethoxy-N-methylsulfonylaniline.
Acetamide Formation: The intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to form the final acetamide compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethoxyanilino)-N-[(4-methylphenyl)methyl]acetamide
- 2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide
- N-[(4-methylphenyl)methyl]acetamide
Uniqueness
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide is unique due to the presence of both the dimethoxy and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
6471-01-8 |
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Molecular Formula |
C43H32N4NaO10S2 |
Molecular Weight |
851.9 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C43H32N4O10S2.Na/c1-43(2,21-11-15-23(16-12-21)46-29-19-31(58(52,53)54)37(44)35-33(29)39(48)25-7-3-5-9-27(25)41(35)50)22-13-17-24(18-14-22)47-30-20-32(59(55,56)57)38(45)36-34(30)40(49)26-8-4-6-10-28(26)42(36)51;/h3-20,46-47H,44-45H2,1-2H3,(H,52,53,54)(H,55,56,57); |
InChI Key |
SRAPWBXUUAWEKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
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